molecular formula C22H27ClN4O3 B12025239 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(2,4-dimethoxybenzylidene)acetohydrazide

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(2,4-dimethoxybenzylidene)acetohydrazide

Cat. No.: B12025239
M. Wt: 430.9 g/mol
InChI Key: YKQAVFBITUEVMS-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(2,4-dimethoxybenzylidene)acetohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a piperazine ring, a chlorobenzyl group, and a dimethoxybenzylidene moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(2,4-dimethoxybenzylidene)acetohydrazide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-chlorobenzyl chloride with piperazine to form 4-(2-chlorobenzyl)-1-piperazine.

    Synthesis of the Hydrazide: The piperazine derivative is then reacted with acetohydrazide under appropriate conditions to form the intermediate hydrazide.

    Condensation Reaction: Finally, the intermediate hydrazide is condensed with 2,4-dimethoxybenzaldehyde to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the benzyl groups.

    Reduction: Reduction reactions could target the hydrazide moiety or the aromatic rings.

    Substitution: The chlorobenzyl group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a precursor for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it could be investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

Medicine

The compound might be explored for its therapeutic potential, particularly if it exhibits bioactivity in preliminary studies.

Industry

In industrial applications, it could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(2,4-dimethoxybenzylidene)acetohydrazide would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(2,4-dimethoxybenzylidene)acetohydrazide
  • 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(2,4-dimethoxybenzylidene)acetohydrazide

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of a piperazine ring with a chlorobenzyl and dimethoxybenzylidene moiety. These features may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C22H27ClN4O3

Molecular Weight

430.9 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H27ClN4O3/c1-29-19-8-7-17(21(13-19)30-2)14-24-25-22(28)16-27-11-9-26(10-12-27)15-18-5-3-4-6-20(18)23/h3-8,13-14H,9-12,15-16H2,1-2H3,(H,25,28)/b24-14+

InChI Key

YKQAVFBITUEVMS-ZVHZXABRSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.